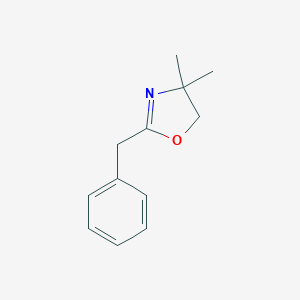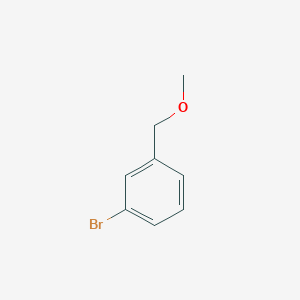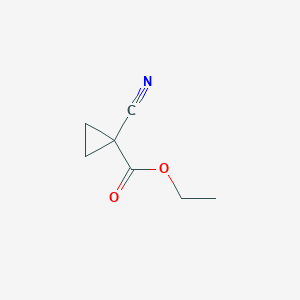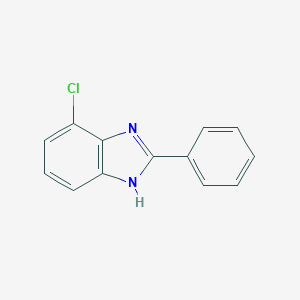
2-Benzyl-4,4-dimethyl-2-oxazoline
Overview
Description
2-Benzyl-4,4-dimethyl-2-oxazoline is a chemical compound with the molecular formula C12H15NO . It is a type of oxazoline, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .
Synthesis Analysis
The synthesis of oxazolines, including 2-Benzyl-4,4-dimethyl-2-oxazoline, often involves the reaction of amino alcohols with nitriles, carboxylic acids, and aldehydes . For instance, 4,4-Dimethyl-2-oxazoline, a related compound, is synthesized from commercially available substances and undergoes cationic self-crosslinking polymerization to build up a network based on urethane and amide moieties .Molecular Structure Analysis
The molecular structure of 2-Benzyl-4,4-dimethyl-2-oxazoline consists of a five-membered oxazoline ring with two methyl groups attached to one of the carbon atoms and a benzyl group attached to the other carbon atom .Chemical Reactions Analysis
Oxazoline compounds, including 2-Benzyl-4,4-dimethyl-2-oxazoline, have been used in various chemical reactions. For example, 4,4-Dimethyl-2-phenyl-2-oxazoline has been tested as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids .Scientific Research Applications
Synthesis of Imidazoles
2-Benzyl-4,4-dimethyl-4,5-dihydrooxazole plays a crucial role in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest .
Selective Oxidation of Methyl Aromatics
This compound, in combination with benzyl bromide, has been developed for the selective oxidation of methyl aromatics . It exhibits higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine, and pyridine .
Proteomics Research
2-Benzyl-4,4-dimethyl-2-oxazoline is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
Synthesis of Oxazolines
This compound is involved in the synthesis of oxazolines . Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . Many oxazoline-based ring structures are noticeable for their biological activities .
Functionalization of Non-Activated Carbon-Hydrogen Bond
4,4-Dimethyl-2-oxazoline is used in the functionalization of a non-activated carbon-hydrogen bond . This process is crucial in the field of organic chemistry .
Biomedical Applications
Poly(2-oxazoline)s, which can be synthesized from 2-Benzyl-4,4-dimethyl-2-oxazoline, have shown promise in biomedical applications . They have high chemical stability and versatility, making them an emerging polymeric platform for biomedical applications .
Mechanism of Action
While the specific mechanism of action for 2-Benzyl-4,4-dimethyl-2-oxazoline is not mentioned in the search results, oxazoline compounds are known for their biological activities . For instance, some oxazoline compounds act as antiepileptic agents, possibly due to their inhibiting effect on certain synapses in the hippocampus .
Safety and Hazards
2-Benzyl-4,4-dimethyl-2-oxazoline is a chemical compound that should be handled with care. It is highly flammable and its vapors may cause respiratory irritation . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should also be stored in a well-ventilated place .
Future Directions
Oxazoline-based compounds, including 2-Benzyl-4,4-dimethyl-2-oxazoline, have potential applications in various fields such as pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . A recent study investigated a new crosslinking reaction for coatings based on oxazoline chemistry, aiming to overcome disadvantages of established systems and fulfill the need for sustainable coating compounds . This suggests that oxazoline-based compounds could represent a new technology for the coatings industry.
properties
IUPAC Name |
2-benzyl-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2)9-14-11(13-12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBCTHQIXXYBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166155 | |
| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4,4-dimethyl-2-oxazoline | |
CAS RN |
1569-08-0 | |
| Record name | 2-Benzyl-4,4-dimethyl-2-oxazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl-2-phenylmethyl-2-oxazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1569-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-DIMETHYL-2-PHENYLMETHYL-2-OXAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7J28W8W2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2-benzyl-4,4-dimethyl-2-oxazoline act as a nucleophile in SRN1 reactions?
A1: Yes, the research demonstrates that 2-benzyl-4,4-dimethyl-2-oxazoline can indeed function as a nucleophile in reactions proceeding via the SRN1 mechanism []. The study shows that when treated with potassium amide (KNH2) in liquid ammonia (NH3), 2-benzyl-4,4-dimethyl-2-oxazoline forms a carbanion. This carbanion subsequently participates in photoassisted reactions with various substrates, including 2-bromopyridine, exhibiting characteristics consistent with the SRN1 mechanism [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)









